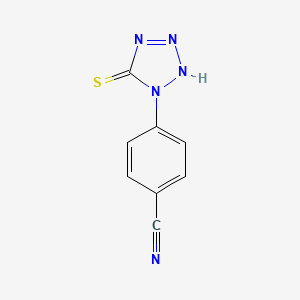
4-(5-sulfanylidene-2H-tetrazol-1-yl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(5-sulfanylidene-2H-tetrazol-1-yl)benzonitrile is a versatile chemical compound with a unique structure that allows for diverse applications in scientific research. This compound is known for its potential biological activity and is used in various fields such as drug synthesis, catalyst development, and material science investigations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-sulfanylidene-2H-tetrazol-1-yl)benzonitrile typically involves the heterocyclization reaction of primary amines, orthoesters, and azides. This method allows for the preparation of tetrazole and its derivatives . The reaction conditions often include the use of acetic acid as a medium, and the process can be carried out at moderate temperatures.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar heterocyclization reactions. The process is optimized for higher yields and cost-effectiveness, ensuring the compound’s availability for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
4-(5-sulfanylidene-2H-tetrazol-1-yl)benzonitrile undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include acidic materials, strong oxidizers, and reducing agents. The conditions for these reactions vary depending on the desired product but often involve moderate temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These products have diverse applications in different fields of research.
Applications De Recherche Scientifique
4-(5-sulfanylidene-2H-tetrazol-1-yl)benzonitrile is used in a wide range of scientific research applications, including:
Chemistry: The compound is used in the synthesis of other complex molecules and as a catalyst in various chemical reactions.
Biology: It has potential biological activity and is studied for its effects on different biological systems.
Medicine: The compound is explored for its potential therapeutic applications, including drug development.
Industry: It is used in material science investigations and the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 4-(5-sulfanylidene-2H-tetrazol-1-yl)benzonitrile involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 4-(5-sulfanylidene-2H-tetrazol-1-yl)benzonitrile include other tetrazole derivatives, such as:
- 5-phenyltetrazole
- 1,5-disubstituted tetrazoles
- Tetrazolethiones
Uniqueness
What sets this compound apart from these similar compounds is its specific structure, which allows for unique interactions and applications. Its sulfanylidene group and benzonitrile moiety provide distinct chemical properties that make it valuable in various research fields .
Propriétés
IUPAC Name |
4-(5-sulfanylidene-2H-tetrazol-1-yl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N5S/c9-5-6-1-3-7(4-2-6)13-8(14)10-11-12-13/h1-4H,(H,10,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFJLUNZFJIPUGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)N2C(=S)N=NN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














